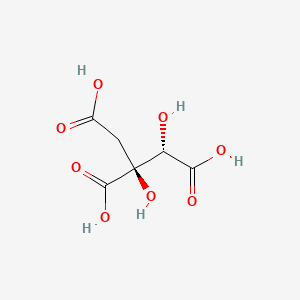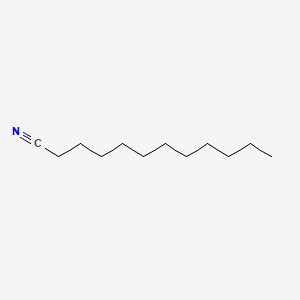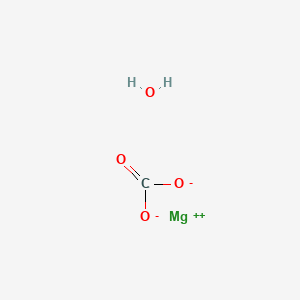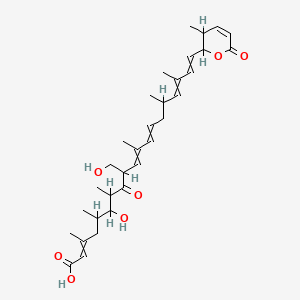
Hydroxycitric acid
描述
藤黄酸,也称为(-)-羟基柠檬酸,是一种天然存在的化合物,主要存在于藤黄果果皮中。这种果实原产于印度和东南亚,传统上用作调味品和食品防腐剂。 藤黄酸因其潜在的健康益处而受到广泛关注,尤其是在体重管理和代谢健康方面 .
准备方法
合成路线和反应条件: 藤黄酸可以通过多种化学途径合成。一种常见的方法是将柠檬酸与羟基柠檬酸在受控条件下缩合。该过程通常需要催化剂以及特定的温度和 pH 条件,以确保最佳产量和纯度。
工业生产方法: 藤黄酸的工业生产通常涉及从藤黄果果皮中提取。提取过程包括干燥果皮,然后使用水或乙醇进行溶剂提取。 然后通过过滤和结晶纯化提取物,以获得纯形式的藤黄酸 .
化学反应分析
反应类型: 藤黄酸会经历几种类型的化学反应,包括:
氧化: 藤黄酸可以被氧化生成各种衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以将藤黄酸转化为其还原形式,这些形式可能表现出不同的特性。
取代: 涉及藤黄酸的取代反应会导致形成具有潜在治疗应用的新化合物。
常用试剂和条件:
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化锂铝。
取代试剂: 卤素、烷基化试剂。
主要形成的产物: 这些反应形成的主要产物包括各种羟基柠檬酸衍生物,这些衍生物可能具有独特的生物学和化学特性 .
科学研究应用
藤黄酸在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的前体。
生物学: 研究其在代谢途径中的作用及其对脂质代谢的影响。
医学: 研究其在体重管理、抑制食欲以及作为治疗肥胖相关疾病的治疗方法中的潜力。
作用机制
藤黄酸的主要作用是抑制 ATP 柠檬酸裂解酶,该酶在将碳水化合物转化为脂肪的过程中起着至关重要的作用。通过阻断这种酶,藤黄酸减少了脂肪酸和胆固醇的合成,从而导致脂肪储存减少和脂质谱改善。 此外,它可能提高血清素水平,有助于抑制食欲并减少食物摄入 .
类似化合物:
柠檬酸: 与藤黄酸在结构上相似,但缺乏对 ATP 柠檬酸裂解酶的特异性抑制作用。
苹果酸: 另一种具有相似代谢作用但生物活性不同的有机酸。
酒石酸: 用于类似的应用,但具有不同的化学特性。
藤黄酸的独特性: 藤黄酸的独特性在于其对 ATP 柠檬酸裂解酶的强效抑制作用,这种抑制作用在其他类似化合物中未见。这种特异性作用使其在体重管理和代谢健康应用中特别有效。
相似化合物的比较
Citric acid: Shares structural similarities with Garcinia acid but lacks the specific inhibitory effects on ATP-citrate lyase.
Malic acid: Another organic acid with similar metabolic roles but different biological activities.
Tartaric acid: Used in similar applications but with distinct chemical properties.
Uniqueness of Garcinia Acid: Garcinia acid is unique due to its potent inhibitory effect on ATP-citrate lyase, which is not observed in other similar compounds. This specific action makes it particularly effective in weight management and metabolic health applications.
属性
IUPAC Name |
(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJBYMUCKBYSCP-CVYQJGLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276669, DTXSID601045116 | |
| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Hydroxycitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27750-10-3, 4373-35-7 | |
| Record name | (-)-Hydroxycitric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27750-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Garcinia acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Hydroxycitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCITRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Phenylmethoxyphenoxy)ethyl]-1,2,4-triazole](/img/structure/B1212233.png)


![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)








![1-[3,3-Bis(hydroxymethyl)propyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B1212251.png)
